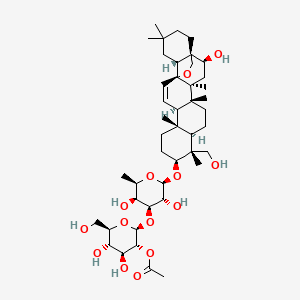
2''-O-Acetylsaikosaponin a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Acetylsaikosaponin a involves several steps, starting from the extraction of saikosaponins from Bupleurum species. The process typically includes:
Extraction: The roots of Bupleurum species are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of 2’'-O-Acetylsaikosaponin a follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed for efficient purification and characterization .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Acetylsaikosaponin a undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of pyridine.
Major Products: The major products formed from these reactions include various derivatives of saikosaponins with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’'-O-Acetylsaikosaponin a involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Immunomodulatory: It modulates the immune response by affecting the proliferation and activation of T cells.
Antiviral: 2’'-O-Acetylsaikosaponin a interferes with viral replication by inhibiting key viral enzymes and proteins.
Comparison with Similar Compounds
2’'-O-Acetylsaikosaponin a is compared with other saikosaponins such as:
Saikosaponin a: Similar in structure but lacks the acetyl group, which may result in different biological activities.
Saikosaponin d: An epimer of saikosaponin a with different stereochemistry at the hydroxyl group, leading to distinct pharmacological properties.
Uniqueness: The presence of the acetyl group in 2’'-O-Acetylsaikosaponin a enhances its lipophilicity and may contribute to its unique biological activities compared to other saikosaponins .
Conclusion
2’'-O-Acetylsaikosaponin a is a compound of significant interest due to its diverse biological activities and potential applications in various fields. Its unique structure and mechanism of action make it a valuable subject for further research and development.
Properties
Molecular Formula |
C44H70O14 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C44H70O14/c1-22-30(49)34(58-37-35(55-23(2)47)32(51)31(50)24(19-45)56-37)33(52)36(54-22)57-29-11-12-39(5)25(40(29,6)20-46)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-53-44)28(48)18-42(41,44)8/h10,14,22,24-37,45-46,48-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34+,35-,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
InChI Key |
SRKDRDBFLMDBPW-GXPBSCBUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


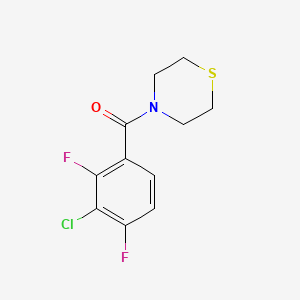


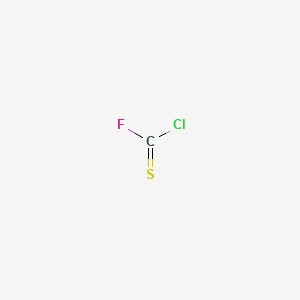
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
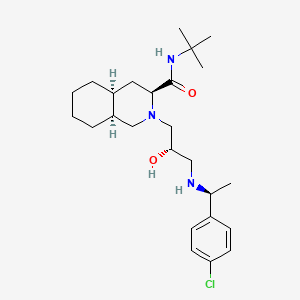
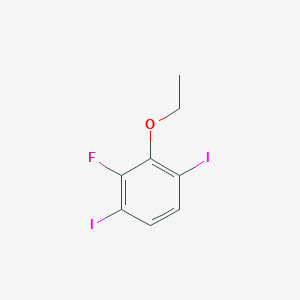
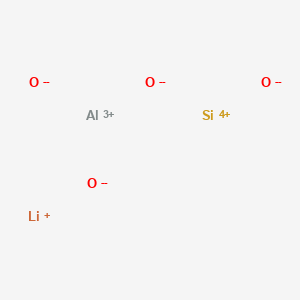
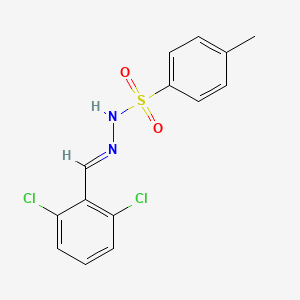
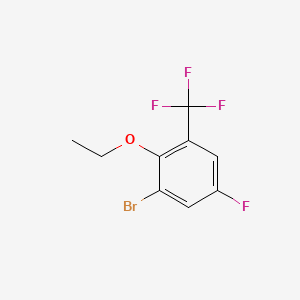
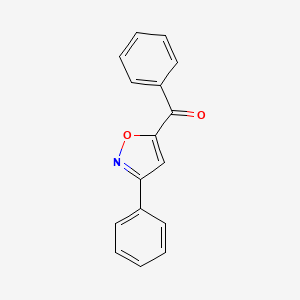
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
